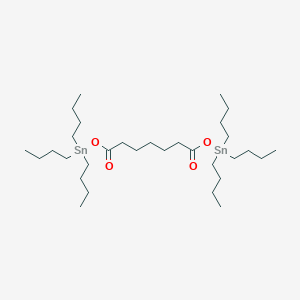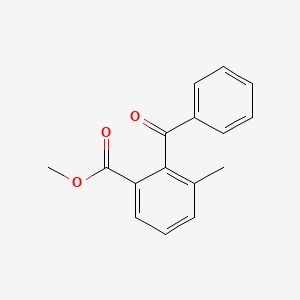![molecular formula C11H20O2 B14353213 5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one CAS No. 91989-99-0](/img/structure/B14353213.png)
5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one typically involves the reaction of 2-methylprop-1-en-1-ol with hexan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to ensure high efficiency and cost-effectiveness while maintaining the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers explore its potential therapeutic properties. In industry, it is used in the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of 5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one include 2,2-Dimethyl-5-(1-methylpropen-1-yl)tetrahydrofuran and (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran .
Uniqueness: What sets this compound apart from similar compounds is its unique structural features and reactivity. These characteristics make it particularly valuable for specific applications in research and industry .
Propiedades
Número CAS |
91989-99-0 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
5-methyl-5-(2-methylprop-1-enoxy)hexan-2-one |
InChI |
InChI=1S/C11H20O2/c1-9(2)8-13-11(4,5)7-6-10(3)12/h8H,6-7H2,1-5H3 |
Clave InChI |
LWZARQOCQSJBMM-UHFFFAOYSA-N |
SMILES canónico |
CC(=COC(C)(C)CCC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



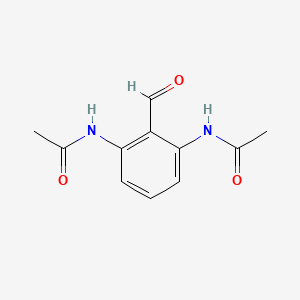

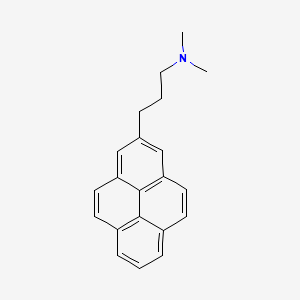
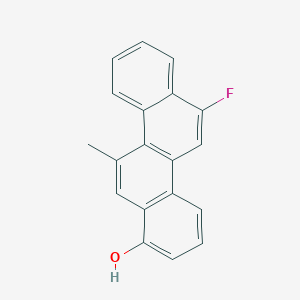
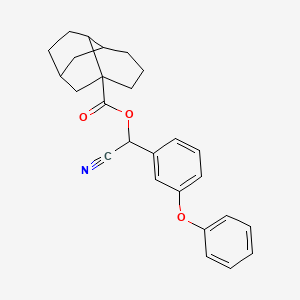
![2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one](/img/structure/B14353173.png)
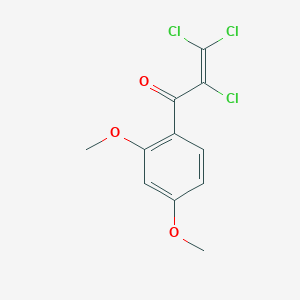
![3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B14353191.png)
![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)
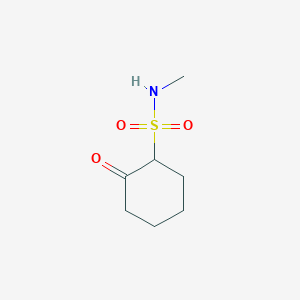
![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
